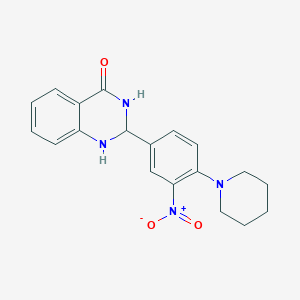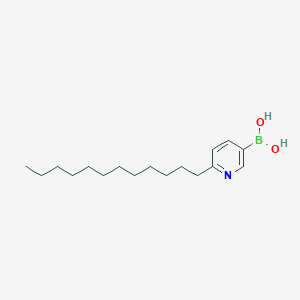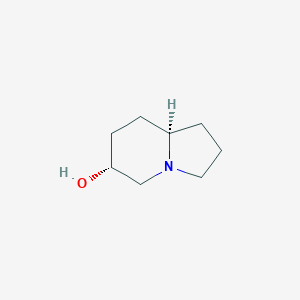![molecular formula C8H6BrNO2 B12977472 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound featuring a bromine atom attached to a pyrano-pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the bromination of a suitable pyridine derivative, followed by cyclization with a dihydropyran moiety. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The bromine atom and the pyrano-pyridine core are key features that contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with target proteins, while the pyrano-pyridine core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one stands out due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The unique combination of the pyrano and pyridine rings also provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
7-bromo-3,4-dihydropyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-6(10-4-5)1-2-8(11)12-7/h3-4H,1-2H2 |
Clé InChI |
WKMVYRZKRNMFKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2=C1N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
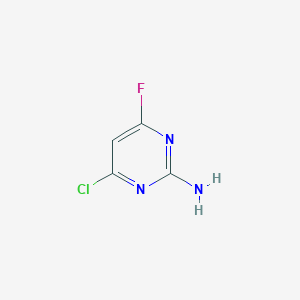

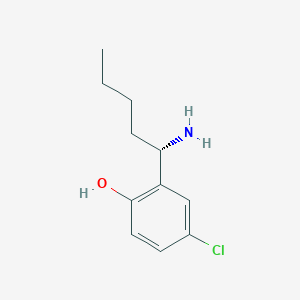
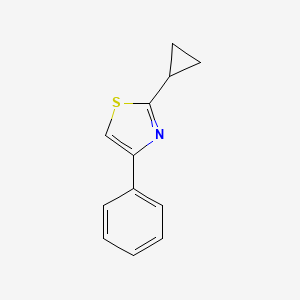
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)


![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)

